molecular formula C19H21N3O3S B2871995 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-87-9

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2871995
CAS No.: 946317-87-9
M. Wt: 371.46
InChI Key: UZQCGVLMFFOCGL-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and material science . This particular compound is characterized by its unique structure, which includes a benzothiazole ring, an oxazole ring, and a carboxamide group.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide”, “VU0627894-1”, “F5002-0111”, or “N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide”, are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, among others. These factors can affect how the compound interacts with its targets and how it is metabolized and excreted by the body.

Preparation Methods

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the formation of the carboxamide group through an amidation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

    Amidation: The carboxamide group can be modified through amidation reactions with different amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and rings, leading to diverse biological activities and applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-11-7-12(2)17-15(8-11)20-19(26-17)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h7-9,14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQCGVLMFFOCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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